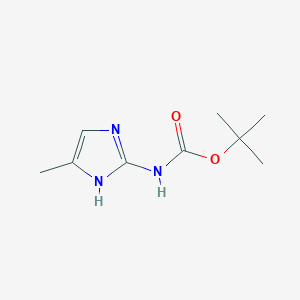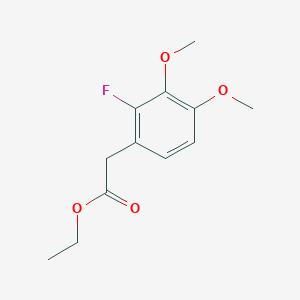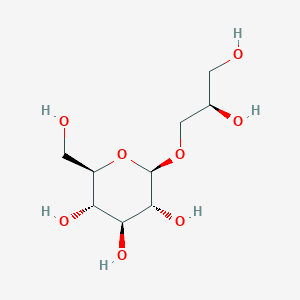![molecular formula C28H32N2O5 B15199084 6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate is a photochromic compound known for its ability to change color upon exposure to light. This compound belongs to the class of spiropyrans, which are widely studied for their photoresponsive properties. The unique structure of this compound allows it to undergo reversible transformations between different isomeric forms, making it useful in various applications such as optical data storage, sensors, and smart materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate typically involves multiple steps:
Formation of the spiropyran core: This step involves the condensation of 3,3-dimethylindoline with 6-nitro-2H-chromene-2-one under acidic conditions to form the spiropyran core.
Functionalization with hexyl methacrylate: The spiropyran core is then reacted with hexyl methacrylate in the presence of a suitable catalyst, such as a Lewis acid, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include:
Use of continuous flow reactors: To ensure consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate undergoes several types of chemical reactions:
Photoisomerization: Exposure to light causes the compound to switch between its spiropyran and merocyanine forms.
Oxidation and Reduction: The nitro group can undergo redox reactions, leading to various derivatives.
Substitution Reactions: The methacrylate group can participate in polymerization and other substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light is used to induce the isomerization.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Merocyanine form: Formed upon photoisomerization.
Polymeric derivatives: Formed through polymerization reactions involving the methacrylate group.
Wissenschaftliche Forschungsanwendungen
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate has a wide range of scientific research applications:
Chemistry: Used in the study of photochromic materials and their applications in molecular switches and sensors.
Biology: Investigated for its potential use in bioimaging and as a photoresponsive drug delivery system.
Medicine: Explored for its potential in developing light-activated therapies.
Industry: Utilized in the production of smart coatings, optical data storage devices, and responsive textiles.
Wirkmechanismus
The mechanism of action of 6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate involves:
Photoisomerization: The compound absorbs light, leading to a reversible transformation between the spiropyran and merocyanine forms. This change in structure alters the compound’s optical properties.
Molecular Targets and Pathways: The photoisomerization process can affect various molecular targets, including proteins and nucleic acids, making it useful in biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitrospiro[chromene-2,2’-indolin] derivatives: These compounds share the spiropyran core but differ in their substituents.
Spirooxazines: Another class of photochromic compounds with similar photoresponsive properties.
Diarylethenes: Known for their reversible photoisomerization, similar to spiropyrans.
Uniqueness
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate is unique due to its specific combination of a spiropyran core with a methacrylate functional group. This combination allows for both photoresponsive behavior and the ability to undergo polymerization, making it versatile for various applications.
Eigenschaften
Molekularformel |
C28H32N2O5 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
6-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)hexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C28H32N2O5/c1-20(2)26(31)34-18-10-6-5-9-17-29-24-12-8-7-11-23(24)27(3,4)28(29)16-15-21-19-22(30(32)33)13-14-25(21)35-28/h7-8,11-16,19H,1,5-6,9-10,17-18H2,2-4H3 |
InChI-Schlüssel |
MCMYREDQLLBEAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



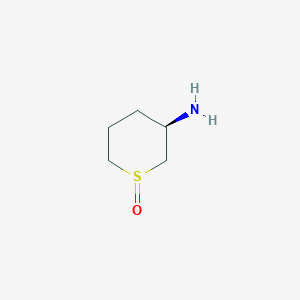
![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)
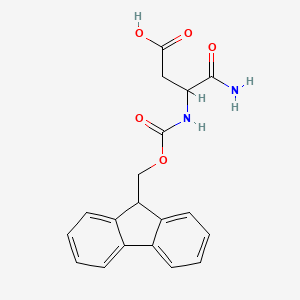
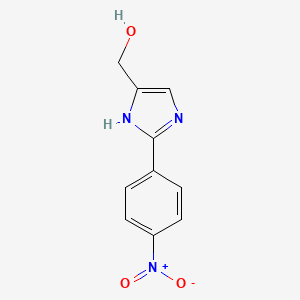
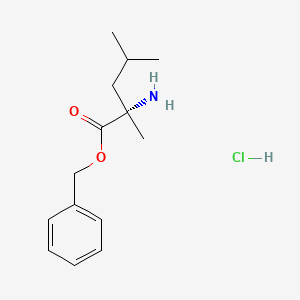
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
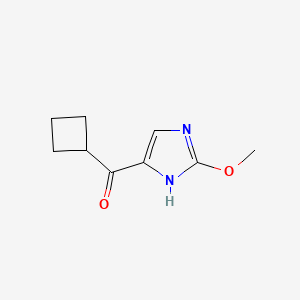

![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
